3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine
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Description
Synthesis Analysis
Synthesis of compounds with structural similarities to "3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine" often involves multi-step processes, including cycloaddition, elimination, and substitution reactions. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates offers a scaffold for creating highly functionalized derivatives through domino 1,3-dipolar cycloaddition and elimination reactions (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to "3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine" is characterized by complex arrangements of rings and substituents, influencing their chemical behavior. For instance, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined by X-ray diffraction, revealing a triclinic space group and intricate bond lengths and angles (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For example, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions results in ipso-substitution of the cyano group, leading to pyridine derivatives (Shtaitz et al., 2023).
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
- 3-{[2-(2,5-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine and related compounds have shown utility in the field of organic synthesis. For instance, they can be used in the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. Such polyimides are valuable in material science due to their solubility in organic solvents and potential applications in high-performance materials (Yamanaka, Jikei, & Kakimoto, 2000).
Applications in Medicinal Chemistry
- Compounds similar to 3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine have been investigated for their potential applications in medicinal chemistry. For example, derivatives of this compound have been synthesized and studied for their antimicrobial activities. Certain derivatives have been found to possess moderate to good activities against various microorganisms, indicating potential therapeutic applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Applications in Molecular and Structural Chemistry
- In the realm of molecular and structural chemistry, derivatives of 3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine have been utilized in the synthesis and characterization of new ligands. These ligands, with complex structural arrangements, are important for understanding molecular interactions and can have implications in the development of new materials or pharmaceuticals (Formica, Fusi, Giorgi, Guerri, Lucarini, Micheloni, Paoli, Pontellini, Rossi, Tarzia, & Zappia, 2003).
properties
IUPAC Name |
3-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-14(10-24-16-5-4-8-20-17(16)19)21-18(25-11)13-9-12(22-2)6-7-15(13)23-3/h4-9H,10H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXCZAYOVZXHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)COC3=C(N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2,5-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methoxy}pyridin-2-amine |
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